molecular formula C11H19N3OS2 B2419937 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-10-1

2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2419937
CAS No.: 393565-10-1
M. Wt: 273.41
InChI Key: WNQDXESBVOVTIY-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry. This specific molecule is characterized by a butanamide group substituted with a 2-ethyl moiety and a sulfur-linked isopropyl chain on the thiadiazole ring. The 1,3,4-thiadiazole structure is a privileged pharmacophore in drug discovery, known to contribute to a wide spectrum of biological activities . Research into analogous 1,3,4-thiadiazole derivatives has demonstrated potent biological properties, particularly in the field of oncology. These compounds have been investigated as inhibitors of key enzymatic targets, such as 15-lipoxygenase-1 (15-LOX-1), an enzyme whose role in the pathogenesis of various cancers, including colorectal, skin, pancreatic, and renal cancers, has been confirmed . Furthermore, molecular hybrids containing the 1,3,4-thiadiazole moiety have shown promising broad-spectrum antitumor activity in screenings against the NCI-60 panel of human cancer cell lines . Beyond anticancer applications, 2,5-disubstituted-1,3,4-thiadiazole derivatives have also been extensively screened for and have displayed significant antimicrobial and antifungal activities in scientific studies . The presence of the thioether linkage (isopropylthio group) in this compound is a noteworthy feature, as this functional group is often associated with improved pharmacokinetic properties in small-molecule drug candidates . This compound is provided For Research Use Only and is intended for use in non-medical applications such as in vitro biological assays and as a standard in analytical chemistry. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS2/c1-5-8(6-2)9(15)12-10-13-14-11(17-10)16-7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQDXESBVOVTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylbutanamide with 5-(isopropylthio)-1,3,4-thiadiazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide, exhibit significant antimicrobial activity. The compound disrupts microbial cell membranes, leading to cell death. This mechanism makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Thiadiazole compounds are also known for their anti-inflammatory properties. Research has demonstrated that these compounds can modulate inflammatory pathways, potentially offering therapeutic options for inflammatory diseases .

Agricultural Applications

In agriculture, thiadiazole derivatives have been explored as fungicides and herbicides due to their ability to inhibit the growth of pathogenic fungi and weeds. The introduction of the isopropylthio group enhances the compound's efficacy by improving its lipophilicity and membrane permeability, allowing better penetration into plant tissues .

Case Studies and Research Findings

StudyFocusFindings
PMC7070519Antiviral ActivityThiadiazole derivatives showed efficacy against various viral infections; structural modifications enhance activity .
PMC10876818Anticancer PotentialNew spiro-thiadiazole derivatives demonstrated significant inhibition of tumor cell lines .
Patent US20200101052A1Cancer TreatmentSuggested use of similar thiadiazole compounds in combination therapies to reduce metastasis and primary tumor growth .

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

    2-ethyl-N-(prop-2-yn-1-yl)butanamide: This compound has a prop-2-yn-1-yl group instead of the isopropylthio group, leading to different chemical and biological properties.

    2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: This compound contains a methyl and a 3-methylphenyl group, which may result in distinct odor and applications in fragrances.

Biological Activity

2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H15N3OS2C_9H_{15}N_3OS_2 with a molecular weight of 245.36 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₅N₃OS₂
Molecular Weight245.36 g/mol
CAS Number393564-95-9
Purity≥98%

The biological activity of thiadiazole derivatives like this compound primarily involves their interaction with enzymes and receptors. These compounds can act as enzyme inhibitors or modulators of signaling pathways, disrupting cellular processes in microorganisms and cancer cells. Research indicates that they may mimic natural substrates or co-factors within biological systems, leading to inhibition of metabolic pathways crucial for cell survival .

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial effects, thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic activities. Some studies report that these compounds can reduce inflammation and pain in animal models .

Anticancer Potential

The anticancer potential of thiadiazole derivatives has also been explored. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammation in animal models
AnalgesicPain relief observed in experimental settings
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of thiadiazole derivatives were assessed using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound led to a significant decrease in paw swelling compared to the control group.

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor thiosemicarbazides or carboxamides. For example:
  • Route 1 : Cyclization in N,N-dimethylformamide (DMF) with iodine and triethylamine, which facilitates sulfur elimination and thiadiazole ring formation .

  • Route 2 : Reflux with phosphoryl chloride (POCl₃) in acetonitrile, followed by pH adjustment to precipitate the product .

  • Key Variables : Reaction time (1–3 minutes for Route 1 vs. 3 hours for Route 2), solvent polarity, and catalyst type (e.g., iodine vs. POCl₃) significantly affect yield and purity. For instance, DMF-based methods may reduce byproduct formation due to controlled cyclization .

    • Data Table :
MethodSolventCatalystYield (%)Purity (%)Reference
CyclizationDMFI₂, Et₃N74–88>95
Reflux + POCl₃AcetonitrilePOCl₃68–8590–97

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • δ 1.34 ppm (t, 3H) : Ethyl group protons adjacent to the amide .
  • δ 2.83–2.76 ppm (m, 1H) : Isopropylthio group’s methine proton .
  • δ 168.04 ppm : Carbonyl carbon of the butanamide moiety .
  • IR : Stretching vibrations at ~1605 cm⁻¹ (C=O amide) and ~680 cm⁻¹ (C-S thiadiazole) confirm functional groups .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S ratios to validate purity (e.g., C: 61.98% observed vs. 62.06% calculated) .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of 1,3,4-thiadiazole derivatives like this compound in antimicrobial assays?

  • Methodological Answer :
  • Efflux Pump Inhibition : Test synergy with sub-inhibitory concentrations of antibiotics (e.g., erythromycin) to assess disruption of bacterial resistance mechanisms .
  • Biofilm Disruption : Use crystal violet assays to quantify biofilm biomass reduction at varying compound concentrations (e.g., IC₅₀ values reported for analogs: 8–32 µg/mL) .
  • Molecular Docking : Model interactions with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) using software like AutoDock Vina, focusing on thiadiazole’s sulfur atoms for binding affinity .

Q. How can researchers address discrepancies in bioactivity data across studies involving structurally similar thiadiazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., isopropylthio vs. benzylthio groups) on potency. For example:

  • Antimicrobial Activity : Derivatives with hydrophobic substituents (e.g., isopropylthio) show enhanced Gram-positive activity due to membrane penetration .

  • Standardized Assays : Control variables like inoculum size (e.g., 1.5 × 10⁸ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize inter-study variability .

  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values for S. aureus) to identify outliers and validate trends .

    • Data Table :
SubstituentMIC (µg/mL) vs. S. aureusReference
Isopropylthio (Target)8–16
Benzylthio32–64
Ethylthio16–32

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